molecular formula C12H15ClFNO3 B13463824 Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride

Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13463824
M. Wt: 275.70 g/mol
InChI Key: JXUOHNRAYLNWJV-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclobutane ring substituted with an amino group, a fluoro-methoxyphenyl group, and a carboxylic acid group, making it a molecule of interest for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of the amino group: This step might involve the use of amination reactions, such as reductive amination.

    Substitution with the fluoro-methoxyphenyl group: This can be done through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the carboxylic acid group would yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving cyclobutane-containing compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.

    Fluoro-methoxyphenyl derivatives: Compounds with similar aromatic rings but different substituents on the cyclobutane ring.

Uniqueness

The uniqueness of Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15ClFNO3

Molecular Weight

275.70 g/mol

IUPAC Name

3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H14FNO3.ClH/c1-17-9-4-2-3-8(13)10(9)12(11(15)16)5-7(14)6-12;/h2-4,7H,5-6,14H2,1H3,(H,15,16);1H

InChI Key

JXUOHNRAYLNWJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2(CC(C2)N)C(=O)O.Cl

Origin of Product

United States

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